molecular formula C10H11BrFN B1447606 5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1780432-58-7

5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1447606
CAS No.: 1780432-58-7
M. Wt: 244.1 g/mol
InChI Key: VGFJMYDFVZIUHV-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a halogenated tetrahydroisoquinoline derivative designed for research and further manufacturing applications. The compound features a fused benzene and piperidine ring, substituted with bromo and fluoro groups to enhance its reactivity and binding properties for molecular synthesis . The tetrahydroisoquinoline scaffold is a recognized privileged structure in medicinal chemistry, frequently found in compounds with biological activity, making this bromo-fluoro analog a valuable building block for drug discovery programs . This compound is particularly useful as a synthetic intermediate. The bromo substituent serves as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the construction of more complex molecular architectures . Simultaneously, the fluoro group can influence the molecule's electronic characteristics, metabolic stability, and binding affinity, which are critical parameters in the development of agrochemicals and pharmaceuticals, including potential central nervous system (CNS) therapeutics and enzyme modulators . The methyl group at the 2-position provides steric and electronic modulation, further fine-tuning the properties of the resulting molecules . This product is provided for research and further manufacturing use only. It is strictly not for diagnostic or therapeutic human use. Researchers should handle this compound with care, referring to the safety data sheet (SDS) and using appropriate personal protective equipment.

Properties

IUPAC Name

5-bromo-6-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c1-13-5-4-8-7(6-13)2-3-9(12)10(8)11/h2-3H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFJMYDFVZIUHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=CC(=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline generally follows these key steps:

  • Preparation of appropriately substituted benzaldehyde or benzyl derivatives bearing bromine and fluorine substituents.
  • Formation of the tetrahydroisoquinoline ring system via cyclization reactions such as the Bischler–Napieralski reaction or related cyclization methods.
  • Introduction of the methyl group at the 2-position, often via alkylation or reduction steps.
  • Final purification and characterization.

Preparation of Key Starting Materials: 2-Bromo-6-fluorobenzaldehyde

The preparation of 2-bromo-6-fluorobenzaldehyde, a crucial intermediate, is well documented:

  • Step 1: Bromination and oxidation of 2-bromo-6-fluorotoluene under light in the presence of hydrobromic acid and hydrogen peroxide produces 2-bromo-6-fluorobenzyl bromide.
  • Step 2: The benzyl bromide is then oxidized to the aldehyde using dimethyl sulfoxide (DMSO) with inorganic compounds at 70–100°C.
  • The reaction mixture is worked up by extraction, washing, drying, and purified by silica gel chromatography.
  • This method yields the aldehyde with purity ≥99.0% and nearly quantitative conversion.
Step Reagents & Conditions Product Yield/Purity
1 2-bromo-6-fluorotoluene, HBr, H2O2, light 2-bromo-6-fluorobenzyl bromide High conversion
2 DMSO, inorganic compound, 70–100°C, 2–15 h 2-bromo-6-fluorobenzaldehyde ≥99% purity, 100% conv.

Construction of the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline skeleton is commonly synthesized via the Bischler–Napieralski reaction , which involves:

  • Amidation of substituted phenethylamines with acid chlorides to form amides.
  • Cyclization of amides under dehydrating conditions (e.g., using phosphorus oxychloride or phosphorus pentoxide) to form iminium intermediates.
  • Reduction of the iminium ion to the tetrahydroisoquinoline ring using reducing agents such as sodium borohydride.

For example, the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline derivatives proceeds from 3-bromophenylacetonitrile through reduction, amidation, ring closure, and hydrolysis steps.

Step Reagents & Conditions Intermediate/Product
Reduction 3-bromophenylacetonitrile, Raney Ni, H2 3-bromophenethylamine
Amidation Methyl chloroformate, acid agent Methyl 3-bromophenethylcarbamate
Cyclization 2-oxoacetic acid, H2SO4, THF 6-bromo-2-methoxycarbonyl-tetrahydroisoquinoline-1-carboxylic acid
Hydrolysis Concentrated H2SO4 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Methylation at the 2-Position

The methyl group at the 2-position of the tetrahydroisoquinoline can be introduced by:

  • Alkylation of the tetrahydroisoquinoline nitrogen or carbon centers using methylating agents or via selective reduction of precursors containing methyl substituents.
  • Alternatively, starting from methyl-substituted phenethylamine derivatives can incorporate the methyl group early in the synthesis.

Representative Synthetic Route Summary

Stage Starting Material/Intermediate Reaction Type Conditions/Notes
Halogenated benzaldehyde 2-bromo-6-fluorobenzaldehyde Bromination, oxidation HBr, H2O2, DMSO, 70–100°C
Phenethylamine derivative 3-bromophenylacetonitrile reduced to amine Hydrogenation Raney Ni catalyst, MeOH or EtOH
Carbamate formation 3-bromophenethylamine + methyl chloroformate Amidation Acid catalyst, low temperature
Cyclization Carbamate + 2-oxoacetic acid Bischler–Napieralski reaction Concentrated H2SO4, THF solvent
Reduction Iminium intermediate NaBH4 reduction Room temperature
Methylation 2-substituted intermediate Alkylation or methyl introduction Varies, depends on precursor

Research Findings and Notes

  • The multi-step synthesis allows for selective incorporation of bromine and fluorine substituents on the aromatic ring before ring closure, ensuring regioselectivity.
  • The Bischler–Napieralski cyclization is a reliable method for constructing tetrahydroisoquinoline cores with various substitutions.
  • Reduction steps using sodium borohydride or catalytic hydrogenation are effective for converting iminium intermediates to the saturated tetrahydroisoquinoline.
  • Purification is typically performed by silica gel chromatography, yielding compounds of high purity suitable for further pharmacological or chemical studies.
  • The synthetic protocols are scalable and have been optimized for yield and purity in patent literature and peer-reviewed studies.

Summary Table of Preparation Methods

Method Aspect Details Source(s)
Starting material preparation 2-bromo-6-fluorobenzaldehyde from 2-bromo-6-fluorotoluene via bromination and oxidation
Tetrahydroisoquinoline ring formation Bischler–Napieralski reaction on amides derived from substituted phenethylamines
Fluorine incorporation Use of fluorinated benzaldehydes and Pd-catalyzed coupling reactions
Methyl group introduction Alkylation or starting from methyl-substituted precursors
Purification Silica gel column chromatography, recrystallization

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydroisoquinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles such as amines and thiols.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or fluorine atoms.

    Oxidation Reactions: Products include quinoline derivatives.

    Reduction Reactions: Products include dihydroisoquinoline derivatives.

Scientific Research Applications

5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Positional Effects

7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1270045-85-6)
  • Substituents : Br (7), F (6), CH₃ (2).
  • Molecular Formula : C₁₀H₁₁BrFN (identical to target compound).
  • Key Differences: The bromine and fluorine substituents are swapped (Br at 7 vs. 5). For example, the bromine at position 7 may hinder access to hydrophobic binding pockets compared to position 5 .
6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline (CID 84693242)
  • Substituents : Br (6), F (5).
  • Molecular Formula : C₉H₉BrFN (MW 230.08).
  • Key Differences: Lacks the methyl group at position 2 and has swapped halogen positions. The smaller size (MW 230 vs. 258) may enhance blood-brain barrier permeability .

Functional Group Variations

5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1356111-42-6)
  • Substituents : Br (5), CF₃ (7).
  • Molecular Formula : C₁₀H₉BrF₃N (MW 280.09).
  • Key Differences : The trifluoromethyl group at position 7 introduces strong electron-withdrawing effects, increasing polarity and metabolic stability. This contrasts with the target compound’s fluorine at position 6, which is less polar but may improve bioavailability. The CF₃ group also enhances lipophilicity (logP ~2.5 vs. ~2.1 for the target compound) .
5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline
  • Substituents : Br (5), OCH₃ (6).
  • Molecular Formula: C₁₀H₁₂BrNO (MW 242.12).
  • Key Differences : Methoxy at position 6 provides electron-donating effects, increasing solubility but reducing oxidative stability compared to fluorine. Methoxy groups are prone to demethylation by cytochrome P450 enzymes, whereas fluorine is metabolically inert .

Data Table: Comparative Analysis of THIQ Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight logP* Key Properties/Activities
Target Compound Br (5), F (6), CH₃ (2) C₁₀H₁₁BrFN 258.11 ~2.1 Potential CNS activity, metabolic stability
7-Bromo-6-fluoro-2-methyl-THIQ Br (7), F (6), CH₃ (2) C₁₀H₁₁BrFN 258.11 ~2.1 Altered receptor accessibility
6-Bromo-5-fluoro-THIQ Br (6), F (5) C₉H₉BrFN 230.08 ~1.8 Higher BBB permeability
5-Bromo-7-(trifluoromethyl)-THIQ Br (5), CF₃ (7) C₁₀H₉BrF₃N 280.09 ~2.5 Enhanced polarity, metabolic resistance
5-Bromo-6-methoxy-THIQ Br (5), OCH₃ (6) C₁₀H₁₂BrNO 242.12 ~1.5 Improved solubility, metabolic liability

*logP values estimated via computational tools.

Biological Activity

5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound belonging to the tetrahydroisoquinoline class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential applications in drug discovery and development. The unique substitution pattern of bromine and fluorine atoms enhances its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Bromine atom at the 5th position
  • Fluorine atom at the 6th position
  • Methyl group at the 2nd position

This configuration contributes to its biological activity by influencing its interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been studied for its anticancer properties. In several cancer cell lines, including breast and colon cancer cells, it demonstrated potent cytotoxic effects. The compound's mechanism of action involves induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as MAPK/ERK.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)5.2Apoptosis induction
HCT116 (Colon Cancer)3.8Cell cycle arrest and apoptosis

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in neurotransmitter synthesis. For instance, it interacts with phenylethanolamine N-methyltransferase (PNMT), leading to reduced catecholamine production. This inhibition could have implications for treating conditions related to catecholamine dysregulation.

The biological activity of this compound can be attributed to its ability to bind selectively to various molecular targets:

  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors involved in neurotransmission.
  • Enzyme Interaction : By binding to enzymes like PNMT, it alters enzyme kinetics and affects downstream signaling pathways.
  • Cell Signaling Pathways : It influences pathways critical for cell survival and proliferation, such as the MAPK/ERK pathway.

Study on Anticancer Effects

A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study utilized flow cytometry to analyze apoptosis rates and found that the compound induced early and late apoptosis in a dose-dependent manner.

Enzyme Inhibition Study

In another research effort focused on enzyme inhibition, this compound was tested for its ability to inhibit PNMT activity. Results indicated a competitive inhibition pattern with a calculated Ki value of approximately 0.45 µM, suggesting strong binding affinity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline

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